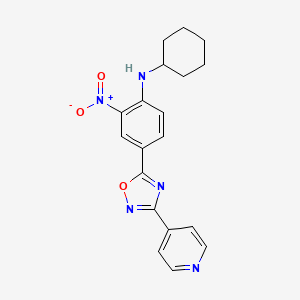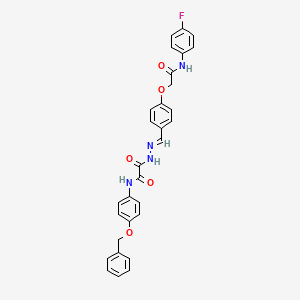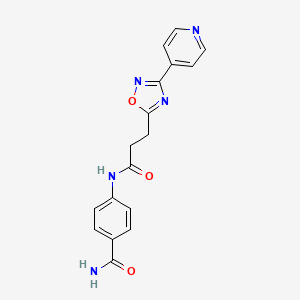
N-cyclohexyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as CYCLOPS, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a member of the oxadiazole family, which has been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of CYCLOPS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, CYCLOPS has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In inflammation research, CYCLOPS has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In infectious disease research, CYCLOPS has been shown to inhibit the activity of various enzymes involved in bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
CYCLOPS has been shown to possess a wide range of biochemical and physiological effects. In cancer research, CYCLOPS has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation research, CYCLOPS has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In infectious disease research, CYCLOPS has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CYCLOPS in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various diseases and biological processes. However, one limitation of using CYCLOPS is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are many potential future directions for research on CYCLOPS. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent in other fields of research, such as neurology and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of CYCLOPS and to identify potential drug targets for its use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of CYCLOPS involves a multi-step process that starts with the reaction of 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid with cyclohexylamine to form the corresponding amide. This is followed by nitration of the amide using nitric acid and sulfuric acid to yield the nitro compound. Finally, the nitro compound is reduced to the corresponding aniline using a reducing agent such as sodium dithionite. The overall yield of CYCLOPS is approximately 20%.
Applications De Recherche Scientifique
CYCLOPS has been studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, CYCLOPS has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, CYCLOPS has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, CYCLOPS has been shown to possess antibacterial and antifungal properties.
Propriétés
IUPAC Name |
N-cyclohexyl-2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-24(26)17-12-14(6-7-16(17)21-15-4-2-1-3-5-15)19-22-18(23-27-19)13-8-10-20-11-9-13/h6-12,15,21H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBRRMVZKXTRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)







![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7691456.png)


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7691468.png)

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide](/img/structure/B7691488.png)